3-Bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a sigma-2 (σ2) receptor ligand. [, ] While its specific source is not explicitly mentioned in the provided abstracts, its classification as a high-affinity σ2 receptor ligand highlights its significance in scientific research, particularly in areas like oncology and imaging. [, ]
Based on the information provided, the primary application of 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is in the field of oncological imaging. [, ] It has been investigated as a potential positron emission tomography (PET) radiotracer for imaging solid tumors. [, ] This application stems from the observation that σ2 receptors are upregulated in proliferating tumor cells. [, ]
One study investigated two bromine-76 ((76)Br) radiolabeled compounds, including 3-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, labeled as (76)Br-1 in the study. [, ] The researchers compared the in vivo performance of these compounds against (18)F-FLT, a known tumor imaging agent. [, ] The results showed that (76)Br-1 exhibited superior tumor-to-normal tissue ratios compared to both (76)Br-2 (another σ2 receptor ligand) and (18)F-FLT. [, ] Furthermore, microPET imaging successfully visualized EMT-6 breast tumors in vivo using (76)Br-1. [, ]
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7